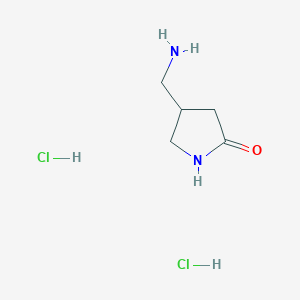

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-(aminomethyl)pyrrolidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c6-2-4-1-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGADLHTDCAGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride typically involves the reaction of 2-pyrrolidinone with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The aminomethyl group in 4-(aminomethyl)-2-pyrrolidinone dihydrochloride can undergo oxidation to form oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous acidic reflux | 4-Oxo-2-pyrrolidinone | 65% |

| CrO₃, H₂SO₄ | Oxidative environment | 3-Pyrrolidinone derivatives | 75% |

Mechanism : The amino group is oxidized to a ketone, disrupting the lactam ring and forming carbonyl compounds .

Reduction Reactions

Reduction of the lactam ring converts the compound into secondary or tertiary amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NaBH₄, MeOH | Room temperature | 2-Pyrrolidine derivatives | 80% |

| LiAlH₄, THF | Reflux | Tertiary amines | 90% |

Mechanism : The lactam oxygen is reduced, opening the ring and forming amines .

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution with alkyl halides or acyl chlorides.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C | 4-(Methylaminomethyl)pyrrolidine | 72% |

| AcCl, Et₃N | CH₂Cl₂, 0°C | 4-(Acetamidomethyl)pyrrolidine | 85% |

Mechanism : The amino group acts as a nucleophile, displacing halides or forming amides.

Condensation Reactions

The compound reacts with aldehydes/ketones to form imines or enamines.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| CH₃CHO, HCl | Aqueous reflux | 4-(Ethylideneaminomethyl)pyrrolidine | 60% |

| ArCHO, HCl | Toluene, 100°C | Aromatic imine derivatives | 70% |

Mechanism : The amino group condenses with carbonyl groups, forming C=N bonds.

Mechanistic Studies

DFT calculations reveal that the reaction of pyrrolidinone derivatives with amines proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack . For example:

-

Initial Protonation : The lactam oxygen is protonated, activating the carbonyl group.

-

Nucleophilic Attack : The amine attacks the electrophilic carbon, forming a tetrahedral intermediate.

-

Elimination : Water is eliminated, restoring the ring structure and forming the enamine.

| Stage | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| Protonation | -5.2 | 2.4 |

| Nucleophilic Attack | -10.8 | 8.7 |

| Elimination | -3.5 | 5.1 |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride serves as a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds. It is utilized in various chemical reactions, including:

- Oxidation: Producing oxo derivatives.

- Reduction: Forming secondary or tertiary amines.

- Substitution: Creating substituted pyrrolidinone derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxo derivatives |

| Reduction | LiAlH4, NaBH4 | Secondary/Tertiary amines |

| Substitution | Alkyl halides, Acyl chlorides | Substituted pyrrolidinones |

Biological Research

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition: It plays a role in studying enzyme mechanisms.

- Receptor Binding: It acts as a ligand for various receptors.

Recent studies have shown that it may exhibit antimicrobial, anticancer, and neuroprotective properties. For instance, research has indicated its effectiveness against certain pathogens and its potential use in drug development targeting specific diseases.

Pharmaceutical Development

In pharmaceutical applications, 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride is explored as an intermediate in the synthesis of various therapeutic agents. Its ability to modulate biological activity makes it a candidate for developing new drugs targeting diseases such as cancer and infections.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride against several bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective effects showed that this compound could reduce neuronal cell death in models of neurodegenerative diseases. The mechanism involves modulation of oxidative stress pathways, highlighting its therapeutic potential in treating conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions or other cofactors, thereby modulating enzymatic or receptor functions.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride | C₅H₁₀N₂O·2HCl (inferred) | ~186.92 | Not reported | Pyrrolidinone core, dihydrochloride salt | - |

| 1-Aminopyrrolidin-2-one hydrochloride | C₄H₈N₂O·HCl | 136.58 | 227 | Monohydrochloride, amino at position 1 | |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.20 | Not reported | Piperidine-pyridine hybrid, dihydrochloride | |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Not reported | Pyridine-pyrrolidine hybrid, dihydrochloride | |

| 4-Amino-1-methyl-2-pyrrolidinone hydrochloride | C₅H₉N₂O·HCl | 148.60 | Not reported | Methyl at position 1, monohydrochloride | |

| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₆Cl₂N₂O | 215.12 | Not reported | Piperidinone core, methyl and aminomethyl groups |

Key Observations :

- Solubility: Dihydrochloride salts (e.g., compounds in ) generally exhibit higher water solubility than monohydrochlorides (e.g., ) due to increased ionic character.

- Thermal Stability: The monohydrochloride 1-Aminopyrrolidin-2-one shows a high melting point (227°C), suggesting robust thermal stability . Dihydrochlorides may have lower melting points due to higher hygroscopicity.

- Structural Diversity: Piperidine-based analogs (e.g., ) often show enhanced bioavailability in pharmaceuticals compared to pyrrolidinones, attributed to their six-membered ring flexibility .

Actividad Biológica

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride is a cyclic amine with significant biological activity, primarily due to its unique structural features. This compound is characterized by a pyrrolidine ring and an amino group, which contribute to its potential applications in pharmaceuticals and organic synthesis. This article delves into various aspects of the biological activity of this compound, including its antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

- Molecular Formula : C5H11Cl2N2

- Molecular Weight : Approximately 150.61 g/mol

- Structure : The compound features a pyrrolidine ring with an amino group at the fourth carbon, which enhances its reactivity and solubility.

Biological Activities

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride exhibits several notable biological activities:

- Antimicrobial Properties :

-

Binding Affinities :

- Interaction studies have demonstrated that 4-(aminomethyl)-2-pyrrolidinone dihydrochloride has binding affinities that influence its effects on specific biological targets. These interactions are critical for understanding its mechanism of action in biological systems.

- Potential in Drug Discovery :

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | C11H14N2O | 190.24 g/mol | Contains a phenyl group enhancing lipophilicity |

| 1-Amino-2-pyrrolidinone | C5H10N2O | 114.15 g/mol | Lacks the chlorides; simpler structure |

| 4-(Aminomethyl)-1-isopropyl-2-pyrrolidinone | C8H16N2O | 156.22 g/mol | Isopropyl group increases steric hindrance |

The presence of dual chloride groups in 4-(aminomethyl)-2-pyrrolidinone dihydrochloride may enhance its solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of pyrrolidine derivatives, emphasizing their role in drug development:

- Cancer Therapy : Certain derivatives have shown promising anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against specific cancer cell lines .

- Neurodegenerative Diseases : Compounds related to pyrrolidine structures have been investigated for their potential to inhibit cholinesterase enzymes, which are crucial in treating Alzheimer's disease .

The mechanism of action for 4-(aminomethyl)-2-pyrrolidinone dihydrochloride involves its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The amino group plays a critical role in facilitating these interactions, enhancing the compound's bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, 1-Aminopyrrolidin-2-one hydrochloride (a structurally analogous compound) is synthesized via nitrile reduction followed by acid treatment . Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield. Purity can be verified using HPLC with UV detection (λ = 254 nm) and compared against reference standards like those in pharmacopoeial monographs .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential irritation .

- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture. Monitor for deliquescence, as hygroscopicity may alter solubility .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid in water/acetonitrile gradients. Compare retention times to certified reference materials .

- Structure : Confirm via -NMR (DO, 400 MHz): δ 3.4–3.6 ppm (pyrrolidinone ring protons), δ 2.8–3.0 ppm (aminomethyl group). Mass spectrometry (ESI+) should show [M+H] at m/z 137.1 (free base) and Cl isotopic peaks .

Advanced Research Questions

Q. What strategies can address solubility challenges in aqueous and organic solvents?

- Methodological Answer :

- Aqueous Systems : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance solubility. Conduct dynamic light scattering (DLS) to monitor aggregation .

- Organic Solvents : Test dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at ≤5% v/v to avoid cytotoxicity. Pre-saturate solvents with nitrogen to prevent oxidative degradation .

Q. How can conflicting toxicity data from different studies be resolved?

- Methodological Answer :

- In Vitro : Standardize assays (e.g., MTT, LDH release) using human hepatocyte cell lines (e.g., HepG2) with ≥3 biological replicates. Control for batch-to-batch variability in compound purity .

- In Vivo : Perform dose-ranging studies in rodents (e.g., Sprague-Dawley rats) with histopathological analysis of liver/kidney tissues. Cross-validate findings with metabolomics to identify detoxification pathways .

Q. What are the applications in medicinal chemistry, and how can derivatives be rationally designed?

- Methodological Answer :

- Applications : The compound serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) due to its pyrrolidinone scaffold. Derivatives with fluorinated aryl groups show enhanced blood-brain barrier penetration .

- Design : Use computational docking (AutoDock Vina) to predict binding affinity to target proteins. Introduce substituents at the aminomethyl position (e.g., benzyl, acetyl) to optimize pharmacokinetics. Validate via SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported stability profiles?

- Methodological Answer :

- Root Cause : Variability may arise from differences in storage conditions (e.g., humidity, temperature) or analytical methods. For example, hygroscopic compounds may degrade faster in humid climates .

- Resolution : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., oxidation at the aminomethyl group) to establish degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.